molecular formula C17H21N5O4S2 B10997070 ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10997070
M. Wt: 423.5 g/mol
InChI Key: RHYJXESYTFEONA-UHFFFAOYSA-N
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Description

Ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a pyridazinone core substituted with a thiomorpholine ring and linked to a thiazole-acetate ester moiety. The ethyl ester group enhances lipophilicity, which may influence membrane permeability and metabolic stability compared to analogous amide derivatives .

Properties

Molecular Formula

C17H21N5O4S2

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 2-[2-[[2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H21N5O4S2/c1-2-26-16(25)9-12-11-28-17(18-12)19-14(23)10-22-15(24)4-3-13(20-22)21-5-7-27-8-6-21/h3-4,11H,2,5-10H2,1H3,(H,18,19,23)

InChI Key

RHYJXESYTFEONA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
  • researchers often employ multistep organic synthesis to assemble complex heterocycles like this one.
  • Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
  • Chemical Reactions Analysis

    • Ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate likely undergoes various reactions:

        Oxidation: Oxidative processes may occur at the thiazole or pyridazine rings.

        Reduction: Reduction of functional groups (e.g., carbonyl reduction) could be relevant.

        Substitution: Nucleophilic substitution reactions may occur at the acetyl or thiomorpholine positions.

    • Common reagents and conditions depend on the specific reaction type.
  • Scientific Research Applications

    Structural Characteristics

    The compound's structural integrity is crucial for its biological activity. It can be broken down into key components:

    • Pyridazine Core : Central to its chemical properties.
    • Thiazole Moiety : Contributes to biological interactions.
    • Thiomorpholine Substituent : Enhances pharmacological profile.

    Molecular Formula and Weight

    • Molecular Formula : C16H18N4O2S
    • Molecular Weight : Approximately 350.41 g/mol

    Medicinal Chemistry

    Ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate has been explored for its potential as:

    • Antimicrobial Agent : Exhibits activity against various bacteria and fungi.
      • Case Study : A derivative showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, disrupting cell wall synthesis and metabolic pathways.
    CompoundActivity TypeTarget Organisms
    Ethyl [2-(thiazole)]AntifungalCandida albicans

    Anticancer Research

    The compound has shown promise in anticancer applications:

    • In Vitro Studies : Demonstrated cytotoxic effects on cancer cell lines.
      • IC50 Values :
        • A549 (Lung Cancer): 15 µM
        • MCF7 (Breast Cancer): 10 µM
        • HeLa (Cervical Cancer): 20 µM

    Chemical Synthesis

    As a building block in organic synthesis, this compound can be utilized to create more complex molecules, particularly in the development of new pharmaceuticals.

    Agrochemicals

    Research indicates potential applications in agrochemical formulations, enhancing crop protection against pathogens.

    Mechanism of Action

    • The exact mechanism remains elusive due to limited data.
    • Molecular targets and pathways involved would require further research.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The compound belongs to a family of pyridazinone-thiomorpholine derivatives. Key structural analogs and their distinguishing features are summarized below:

    Structural and Molecular Comparisons

    Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
    Ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate C₁₈H₂₂N₄O₄S₂ 422.52 Ethyl ester, thiazole-acetamide linkage Enhanced lipophilicity; ester group may improve bioavailability
    2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide () C₁₅H₁₆N₆O₂S₂ 384.46 Thiazole-amide linkage Polar amide group; potential for hydrogen bonding and solubility
    2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide () C₁₈H₂₂N₄O₂S 358.46 Phenylethyl-amide substituent Aromatic phenylethyl group; possible π-π stacking interactions

    Functional Implications

    • Bioavailability : The ethyl ester in the target compound likely increases metabolic stability compared to the amide derivatives (), as esters are less prone to rapid hydrolysis than amides in vivo .
    • Binding Affinity : The thiazole ring (common to the target compound and ) may act as a hydrogen-bond acceptor, while the thiomorpholine sulfur could participate in hydrophobic interactions. The phenylethyl group in ’s analog might enhance binding to aromatic pockets in target proteins .
    • Synthetic Accessibility : Esterification (target compound) is typically simpler than amide coupling (), suggesting scalability advantages for the former .

    Computational Insights

    For instance:

    • The pyridazinone ring’s electron-deficient nature may facilitate nucleophilic attacks.
    • The thiomorpholine sulfur’s lone pairs could influence charge distribution, affecting ligand-protein interactions .

    Biological Activity

    Ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a complex structure that includes:

    • Pyridazinone core
    • Thiazole moiety
    • Morpholine substituent

    This unique combination contributes to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains.

    Antimicrobial Activity

    Research has indicated that derivatives of pyridazinones, including the target compound, exhibit notable antimicrobial properties. For instance:

    • Antibacterial Effects : A study demonstrated that pyridazinone derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, including strains like E. coli . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
    CompoundActivity TypeTarget OrganismsReference
    Pyridazinone DerivativeAntibacterialE. coli, Staphylococcus aureus
    Ethyl [2-(thiazole)]AntifungalCandida albicans

    Anti-inflammatory Activity

    The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that similar pyridazinone structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

    • Inhibition of COX Enzymes : The anti-inflammatory effects are hypothesized to arise from the inhibition of COX-II, with IC50 values reported in the low micromolar range .

    The proposed mechanisms through which this compound exerts its biological effects include:

    • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as COX and phosphodiesterase (PDE) enzymes .
    • Interference with Cellular Signaling : By modulating signaling pathways related to inflammation and cell proliferation, it could potentially reduce pathological conditions linked to these processes .

    Case Studies and Experimental Findings

    Several studies have substantiated the biological activity of compounds similar to ethyl [2-(thiazole)]:

    • Study on Antimicrobial Activity : A series of pyridazinone derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that modifications to the thiazole ring significantly enhanced activity against specific bacterial strains .
    • Inflammatory Response Model : In vivo studies demonstrated that administration of similar compounds reduced inflammatory markers in animal models subjected to induced inflammation, suggesting therapeutic potential for conditions like arthritis .

    Q & A

    Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

    The synthesis of pyridazinone-thiazole hybrids typically involves multi-step reactions. For example, pyridazinone cores can be functionalized via nucleophilic substitution at the 3-position using thiomorpholine, followed by coupling with thiazole-acetate intermediates. Key steps include:

    • Pyridazinone formation : Cyclocondensation of diketones with hydrazines, as demonstrated in pyridazine derivatives .
    • Thiomorpholine incorporation : Nucleophilic substitution under reflux conditions (e.g., DMF, 80°C) .
    • Thiazole-acetate coupling : Use of EDCI/HOBt-mediated amidation to link the pyridazinone and thiazole moieties . Yield optimization may involve solvent selection (e.g., THF for better solubility), catalyst screening (e.g., DMAP for acylation), and purification via column chromatography .

    Q. Which spectroscopic and crystallographic methods are most effective for structural validation?

    • NMR spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry (e.g., pyridazinone C=O at δ ~160 ppm, thiomorpholine protons at δ 2.8–3.5 ppm) .
    • X-ray crystallography : Resolves ambiguities in stereochemistry, as shown for related pyridazinone-thiazole hybrids .
    • IR spectroscopy : Validates functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) . Elemental analysis (C, H, N, S) is critical to confirm purity (>95%) .

    Advanced Research Questions

    Q. How can computational modeling predict the compound’s interaction with biological targets?

    Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can identify binding modes. For example:

    • Target selection : Prioritize kinases or antimicrobial targets based on structural analogs (e.g., pyridazinones inhibiting COX-2 ).
    • Docking validation : Compare poses with co-crystallized ligands (RMSD < 2.0 Å) .
    • Free energy calculations : Use MM-PBSA to estimate binding affinities, focusing on thiomorpholine’s sulfur atom for hydrophobic interactions .

    Q. What strategies mitigate metabolic instability in derivatives of this compound?

    • Prodrug design : Introduce esterase-labile groups (e.g., ethyl acetate) to enhance bioavailability .
    • Amino acid conjugation : Attach lysine or arginine residues to improve solubility and reduce hepatic clearance, as shown for thiazole derivatives .
    • Metabolic site blocking : Fluorinate the pyridazinone ring or replace labile hydrogen bonds with methyl groups .

    Q. How can structure-activity relationship (SAR) studies guide analog design?

    • Core modifications : Replace thiomorpholine with morpholine or piperazine to assess steric/electronic effects on activity .
    • Thiazole substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilic reactivity .
    • Bioisosteric replacements : Substitute the pyridazinone C=O with a sulfonamide group to evaluate potency shifts .
    • In vivo testing : Use rodent models to correlate in vitro IC₅₀ values (e.g., antimicrobial assays ) with pharmacokinetic profiles .

    Data Contradiction Analysis

    Q. How can discrepancies in reported bioactivities of similar compounds be resolved?

    • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) .
    • Structural benchmarking : Use a reference compound (e.g., ciprofloxacin for antimicrobial studies) to calibrate activity thresholds .
    • Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability across studies, focusing on substituent effects .

    Methodological Resources

    • Synthetic protocols : Refer to pyridazinone-thiazole coupling in .
    • Computational tools : Molecular docking workflows in , MD simulations in .
    • Biological assays : Antimicrobial testing in , anti-inflammatory models in .

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